3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are widely used in medicinal chemistry due to their ability to interact with various biological targets . This compound is characterized by the presence of both diethoxy and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the diethoxyphenyl and methoxyphenyl groups. Common synthetic routes include:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized with the desired substituents, such as diethoxyphenyl and methoxyphenyl groups.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound binds to these targets, leading to changes in their activity. The pathways involved may include enzyme inhibition, receptor modulation, or other biochemical processes .
Comparison with Similar Compounds
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of dopamine and has similar structural features.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with similar functional groups.
The uniqueness of this compound lies in its specific combination of diethoxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O5 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H28N2O5/c1-4-29-20-11-6-16(14-21(20)30-5-2)12-13-24-19-15-22(26)25(23(19)27)17-7-9-18(28-3)10-8-17/h6-11,14,19,24H,4-5,12-13,15H2,1-3H3 |
InChI Key |
RHXGUBKZDSTYRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCC |
Origin of Product |
United States |
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